
(E)-3-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (E)-3-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide is a structurally complex molecule that features a furan ring, an acrylamide moiety, and a tetrahydronaphthalen group. The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties, potentially useful in various applications such as organic synthesis or pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, has been reported using green organic chemistry methods under microwave radiation. This approach is environmentally friendly and efficient, providing high yields of the desired products. The use of filamentous marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to (R)-2-cyano-3-(furan-2-yl)propanamide has been demonstrated, with various fungal strains such as Penicillium citrinum and Aspergillus sydowii showing effectiveness in this transformation .
Molecular Structure Analysis
The molecular structure of related N-tosylacrylamide compounds has been elucidated through crystallography. For instance, the crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide have been determined, revealing the conformation about the C=C bond to be E. The furan and other aromatic rings exhibit specific inclinations to the acrylamide mean plane, which could influence the compound's reactivity and interactions .
Chemical Reactions Analysis
The biotransformation of related compounds by fungi results in products with stereogenic centers, which are significant in the development of enantioselective syntheses. The absolute configuration of these products can be determined using techniques such as electronic circular dichroism (ECD) spectra, calculated by time-dependent density functional theory (TD-DFT). Additionally, the tautomerization of these compounds to form achiral ketenimines in the presence of protic solvents has been observed, indicating a potential for diverse chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of (E)-3-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide can be inferred from related compounds. For example, the crystal structures of N-tosylacrylamide derivatives show that molecules are linked by pairs of N—H⋯O hydrogen bonds, forming inversion dimers with (8) ring motifs. These hydrogen bonding interactions are likely to affect the compound's solubility, melting point, and overall stability . The presence of the hydroxy group in the tetrahydronaphthalen moiety could also contribute to the compound's solubility in protic solvents and potential for further chemical modifications.
Scientific Research Applications
Green Organic Chemistry Synthesis
(E)-3-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide has been involved in green organic chemistry synthesis. It has been used under microwave radiation in the presence of filamentous marine and terrestrial-derived fungi, leading to enantioselective reactions and yielding compounds with CN-bearing stereogenic centers. The absolute configuration of the biotransformation products was determined by time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra, showcasing the compound's utility in stereoselective synthesis and analysis (Jimenez et al., 2019).
Molecular Structure Analysis
The compound has been used in efforts towards total synthesis of complex molecules like elisabethin A, showcasing its role in advanced synthetic chemistry and structural analysis. The crystal structures of related tetrahydronaphthalene derivatives exhibit configurations that provide insights into their stereochemistry, aiding in the understanding of complex organic molecules (Kaiser et al., 2023).
Mitigation of Toxic Compounds in Food
Research has also been conducted on the mitigation of toxic compounds like acrylamide and furanic compounds in food, where this compound's related structures have been mentioned. The studies focus on understanding their metabolism, toxicity, and the mechanistic pathways of their formation. Technological measures to reduce their levels in food have been extensively discussed, highlighting the compound's relevance in food safety and chemistry (Anese et al., 2013).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-17(8-7-16-6-3-11-22-16)19-13-18(21)10-9-14-4-1-2-5-15(14)12-18/h1-8,11,21H,9-10,12-13H2,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSEFJIZNXFRC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C=CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)/C=C/C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

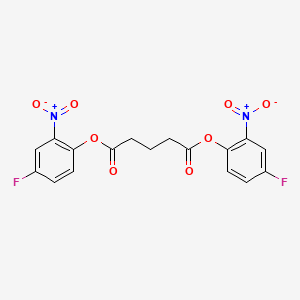
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-methyl-N-phenylacetamide](/img/structure/B2500559.png)
![1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2500562.png)
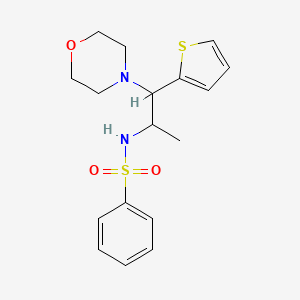
![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2500565.png)
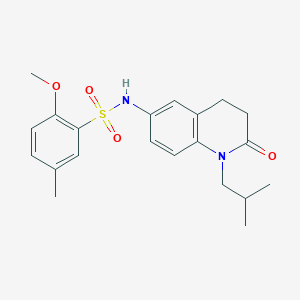
![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2500567.png)
![1-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2500568.png)
![(2E)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2500569.png)

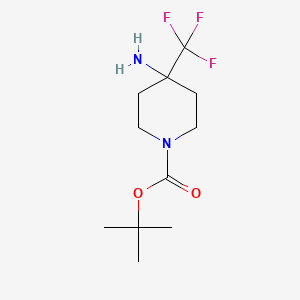

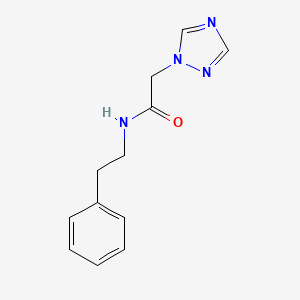
![2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]benzamide](/img/structure/B2500578.png)